molecular formula C15H14BrNO4 B11941736 ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid CAS No. 853331-28-9

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid

Cat. No.: B11941736
CAS No.: 853331-28-9
M. Wt: 352.18 g/mol
InChI Key: RHTRATSGFCTQAI-UHFFFAOYSA-N
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Description

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is an organic compound that features a bromophenyl group attached to a furan ring, which is further connected to a propanoyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylfuran, followed by the acylation of the resulting bromophenylfuran with propanoyl chloride. The final step involves the reaction of the acylated product with glycine to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for easy incorporation into polymer chains, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The aminoacetic acid moiety can form hydrogen bonds with amino acid residues in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 5-(4-Bromophenyl)-2-furylacetic acid
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is unique due to its combination of a bromophenyl group, a furan ring, and an aminoacetic acid moiety This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties

Biological Activity

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid, also known by its chemical identifier CAS 853331-28-9, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a bromophenyl group attached to a furan ring and an aminoacetic acid moiety, positions it as a potential candidate for various biological applications, including drug development and enzyme interaction studies.

  • Molecular Formula : C15H14BrNO4
  • Molecular Weight : 352.18 g/mol
  • IUPAC Name : 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid
  • CAS Number : 853331-28-9
PropertyValue
Molecular FormulaC15H14BrNO4
Molecular Weight352.18 g/mol
IUPAC Name2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid
CAS Number853331-28-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Research indicates potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

The compound's mechanism of action can be summarized as follows:

  • Hydrophobic Interactions : The bromophenyl group interacts with hydrophobic pockets in proteins.
  • π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in target proteins.
  • Hydrogen Bonding : The aminoacetic acid moiety forms hydrogen bonds with enzyme residues, modulating their activity.

Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent response with an IC50 value of approximately 25 µM against MCF-7 cells.

Anti-inflammatory Properties

In another study, the compound was evaluated for its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6), suggesting its potential as an anti-inflammatory agent.

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for the development of new therapeutics. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

Properties

CAS No.

853331-28-9

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid

InChI

InChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20)

InChI Key

RHTRATSGFCTQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br

Origin of Product

United States

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